4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQNMKRXGGHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2,4-difluorophenol with 2-chloro-5-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-pyridylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base like sodium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-throughput screening methods to optimize reaction conditions and catalysts is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2,4-dihydroxyphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine.
Reduction: Formation of 4-(2,4-difluorophenoxy)-5-methoxy-2-(2-piperidinyl)pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures.
Biological Applications
- Biochemical Probes : It is investigated for its potential use as a biochemical probe to study enzyme functions and interactions .
- Inhibition of Kinases : The compound has shown promise in inhibiting kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may be effective against various diseases, including cancer and infectious diseases. Its mechanism involves binding to specific molecular targets, modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions .
Anticancer Activity
In studies evaluating its anticancer properties, the compound demonstrated significant inhibition of tumor growth in mouse models. For instance, it was found to be more potent than standard treatments in certain cases .
Antifungal and Insecticidal Properties
Recent research has highlighted the antifungal and insecticidal activities of derivatives related to this compound. These derivatives exhibited varying degrees of effectiveness against fungal pathogens and insect pests, indicating potential applications in agriculture .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways. For example, in the context of cancer research, the compound may inhibit the activity of kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related pyrimidine derivatives:
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,4-difluorophenoxy group offers higher electronegativity and smaller atomic size compared to chlorine in ’s analog. This may improve binding specificity in hydrophobic pockets . Sulfanyl vs.
Positional Isomerism: The 2,6-difluorophenoxy substitution in creates a distinct spatial arrangement compared to the target’s 2,4-difluoro pattern, which could affect interactions with target proteins .
Functional Group Impact :
- Methoxy Group : Present in both the target and ’s compound, this group enhances solubility through hydrogen bonding, a critical factor in drug bioavailability .
- Trifluoromethyl Group : ’s trifluoromethyl substitution improves metabolic stability and electron-withdrawing effects, common in agrochemicals and pharmaceuticals .
Pharmacological Potential
- Kinase Inhibition : Pyrimidine derivatives with fluorophenyl groups, such as those in , are reported as GSK3-beta inhibitors, suggesting the target compound may share similar mechanisms .
- Antimicrobial Activity : Pyrimidine analogs in exhibit antibacterial and antifungal properties, linked to their ability to disrupt microbial enzyme function .
Biological Activity
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine ring substituted with a difluorophenoxy group, a methoxy group, and a pyridinyl group. Its diverse substituents may contribute to various pharmacological properties, making it a candidate for further investigation in drug development.
- Molecular Formula : C16H11F2N3O2
- Molecular Weight : 315.27 g/mol
- CAS Number : 338771-61-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound binds through hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of these targets. For instance, it has been suggested that it may inhibit kinases involved in cancer cell proliferation and survival, thereby exerting anticancer effects.
Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspases (e.g., caspase 3/7) and inhibiting key signaling pathways associated with tumor growth.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.09 | Apoptosis induction via caspase activation |
| A549 | 0.03 | Inhibition of EGFR signaling |
| Colo-205 | 0.01 | Modulation of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies comparing its efficacy against pathogens such as E. coli and S. aureus, the compound displayed moderate antibacterial activity, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 µg/mL |
| S. aureus | >256 µg/mL |
| K. pneumoniae | Not effective |
Case Studies
-
Study on Anticancer Effects :
A study published in PMC highlighted the anticancer efficacy of various pyrimidine derivatives, including the target compound. The results indicated that the compound exhibited superior activity compared to standard chemotherapeutics across multiple cancer cell lines (e.g., MCF-7 and A549) . -
Antimicrobial Evaluation :
In another research effort, the antimicrobial properties of several pyrimidine derivatives were assessed against a panel of microbial strains. The findings demonstrated that while some derivatives showed promising activity, the target compound's effectiveness was limited at higher concentrations .
Q & A
What are the key considerations for optimizing the synthesis of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine to ensure high yield and purity?
Level : Basic
Methodological Answer :
Synthesis optimization requires careful control of reaction conditions and purification steps. Key steps include:
- Halogenation : Introduce fluorine atoms at positions 2 and 4 of the phenoxy group using fluorinating agents like Selectfluor® under anhydrous conditions (50–60°C, 12–24 hours) to minimize side reactions .
- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the pyridinyl group to the pyrimidine core. Catalysts such as Pd(PPh₃)₄ in a DMF/H₂O solvent system at 80°C improve regioselectivity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane = 1:3) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC and HPLC .
Table 1 : Example of Reaction Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | Selectfluor®, DCM, 60°C, 24h | 78 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C, 8h | 85 | 92 |
| Final Purification | Ethanol recrystallization | 91 | 98 |
How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?
Level : Advanced
Methodological Answer :
Contradictions often arise from assay-specific variables (e.g., cell lines, protein isoforms). Strategies include:
- Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to confirm target specificity .
- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry, ensuring activity correlates with direct target engagement .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation in certain assays .
What computational strategies are effective in predicting the binding modes of this compound with kinase targets?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize fluorine-mediated hydrogen bonds with backbone amides (e.g., EGFR T790M mutant) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues (e.g., gatekeeper mutations) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the difluorophenoxy group on binding affinity using Gaussian09 and CP2K .
What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d6) confirms substitution patterns. Key signals: pyridinyl protons at δ 8.2–8.5 ppm, methoxy group at δ 3.9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₁F₂N₃O₂: 332.0843) .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic properties of this compound?
Level : Advanced
Methodological Answer :
- LogP Optimization : Replace the methoxy group with polar substituents (e.g., hydroxyl or amine) to reduce hydrophobicity. Measure partition coefficients using shake-flask methods .
- Metabolic Hotspot Identification : Use LC-MS/MS to identify major metabolites in human liver microsomes. Block vulnerable sites (e.g., pyrimidine C5) via methylation or fluorination .
- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions. Assess solubility via equilibrium solubility assays in PBS (pH 7.4) .
Table 2 : Example SAR Modifications and Outcomes
| Modification | LogP Change | Solubility (µg/mL) | IC50 (nM) |
|---|---|---|---|
| -OCH₃ → -OH | -0.8 | 12 → 45 | 5 → 8 |
| C5-F → C5-CH₃ | +0.3 | 8 → 6 | 3 → 15 |
What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?
Level : Basic
Methodological Answer :
- Positive Controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA damage agent) to validate assay sensitivity .
- Solvent Controls : Include DMSO (≤0.1%) to rule out solvent-induced toxicity.
- Off-Target Controls : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
How can researchers address low bioavailability observed in preclinical studies of this compound?
Level : Advanced
Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups at the methoxy position to enhance absorption. Hydrolyze in vivo via esterases .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation time. Monitor release kinetics using dialysis membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
